5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a but-2-yn-1-yl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multiple steps:
Amination: The but-2-yn-1-yl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyridine derivative.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A related compound with similar structural features but lacking the but-2-yn-1-yl and carboxylic acid groups.
2-Amino-5-bromopyrimidine: Another similar compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the but-2-yn-1-yl group and the carboxylic acid group distinguishes it from other brominated pyridine derivatives, providing unique opportunities for chemical modification and application.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-2-(but-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h5-6H,4H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BEGAOQGOWDAYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.